MK-7622
概要
説明
MK-7622は、M1ムスカリン受容体の選択的な正のアロステリックモジュレーターです。アルツハイマー病に伴う認知機能障害の治療のための潜在的な治療薬として開発されました。 この化合物は、前臨床試験で有望な結果を示しており、現在、第II相臨床試験に入っています .
科学的研究の応用
Chemistry: The compound serves as a valuable tool for studying the M1 muscarinic receptor and its role in cognitive function.
Biology: MK-7622 is used in biological research to investigate the effects of M1 receptor modulation on neuronal signaling and cognitive processes.
Medicine: The primary application of this compound is in the treatment of Alzheimer’s disease.
作用機序
MK-7622は、M1ムスカリン受容体を選択的にモジュレートすることによって効果を発揮します。認知プロセスに関与する神経伝達物質であるアセチルコリンに対する受容体の応答を強化します。この化合物は、受容体上のアロステリック部位に結合し、アセチルコリンに対する受容体の親和性を高め、そのシグナル伝達を強化します。 このM1受容体のモジュレーションは、アルツハイマー病患者の認知機能を改善すると考えられています .
生化学分析
Biochemical Properties
MK-7622 selectively activates the M1 muscarinic signaling pathway . The M1 muscarinic receptor is a class A G-protein coupled receptor, and this compound acts as a positive allosteric modulator of this receptor .
Cellular Effects
This compound has been shown to have robust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex . It has the potential to overactivate the M1 receptor and disrupt prefrontal cortex function . It has also been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine .
Molecular Mechanism
This compound works by selectively activating the M1 muscarinic signaling pathway . As a positive allosteric modulator, it enhances the activity of the M1 muscarinic receptor without directly binding to the active site of the receptor .
Temporal Effects in Laboratory Settings
It has been reported that this compound has entered Phase II studies in patients with Alzheimer’s disease .
Dosage Effects in Animal Models
In animal models, this compound has been shown to induce severe behavioral convulsions
準備方法
MK-7622の合成には、重要な中間体の調製と最終的なカップリング反応を含むいくつかのステップが含まれます。正確な合成経路と反応条件は機密情報であり、公の場で完全に開示されていません。 キナゾリンコア構造の形成を含む一連の化学反応によって化合物が合成されることは知られています .
化学反応の分析
MK-7622は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子の官能基を変更するために実行できます。
科学研究への応用
類似化合物との比較
MK-7622は、M1ムスカリン受容体に対する高い選択性でユニークです。その他の類似化合物には以下が含まれます。
キサノメリン: 複数のムスカリン受容体サブタイプに対してより幅広い活性を示すムスカリン受容体アゴニスト。
エムラクリジン: 認知障害の治療薬として現在調査中の、M1受容体の別の正のアロステリックモジュレーター。
This compoundは、その高い選択性と効力のために際立っており、アルツハイマー病の認知機能障害の治療のための有望な候補薬となっています .
生物活性
MK-7622 is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It has been investigated primarily for its potential therapeutic benefits in treating cognitive impairments associated with Alzheimer's disease (AD). This article explores the biological activity of this compound, including its mechanism of action, clinical trial outcomes, and relevant preclinical studies.
This compound enhances the activity of the M1 muscarinic receptor, which is implicated in cognitive functions such as learning and memory. By modulating this receptor, this compound aims to improve cholinergic signaling in the brain, particularly in conditions characterized by cholinergic deficits, such as Alzheimer's disease.
Phase II Clinical Trial
A randomized, double-blind, proof-of-concept trial involving 240 participants with mild-to-moderate Alzheimer's disease was conducted to assess the efficacy of this compound. Participants were treated with 45 mg of this compound or a placebo for 24 weeks. The primary endpoints included changes in cognitive function measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog 11) and daily living activities assessed by the Alzheimer's Disease Cooperative Study-Activities of Daily Living Inventory.
Results:
- Cognition: No significant improvement was observed in cognition at 12 weeks (group difference: 0.18; 95% CI: -1.0 to 1.3).
- Function: No improvement in daily living activities at 24 weeks (group difference: 0.06; 95% CI: -2.4 to 2.5).
- Adverse Events: Higher discontinuation rates due to adverse events were noted in the this compound group (16%) compared to placebo (6%), with cholinergic-related adverse events occurring in 21% of participants on this compound versus 8% on placebo .
The trial was ultimately stopped for futility, indicating that this compound did not meet its therapeutic endpoints.
Preclinical Studies
Preclinical investigations have provided insights into the pharmacological profile of this compound:
- Behavioral Convulsions: Studies demonstrated that this compound induced severe behavioral convulsions in rodent models, raising concerns about its safety profile .
- Cognitive Function: In rodent assays such as novel object recognition tests, this compound failed to enhance cognitive performance, contrasting with other M1 PAMs that lack intrinsic agonist activity .
- Comparison with Other PAMs: Unlike structurally distinct M1 PAMs like VU0453595, which enhanced cognitive function without inducing convulsions, this compound's agonist activity was linked to adverse effects and reduced efficacy .
Data Summary
Discussion
The biological activity of this compound highlights the complexities involved in targeting muscarinic receptors for cognitive enhancement. While it was designed to improve cholinergic signaling and address cognitive deficits, clinical and preclinical findings suggest that its agonist properties may lead to significant adverse effects that overshadow potential benefits.
The failure of this compound in clinical trials underscores the necessity for careful consideration of receptor modulation strategies, particularly the balance between enhancing receptor activity and avoiding overactivation that can lead to detrimental side effects.
特性
IUPAC Name |
3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQLZBJFOGEEO-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227923-29-6 | |
Record name | MK-7622 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-7622 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12897 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-7622 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of MK-7622?
A1: this compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]
Q2: What are the downstream effects of M1 receptor modulation by this compound?
A2: While the exact mechanisms are still under investigation, M1 receptor activation by this compound is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]
Q3: What is the significance of developing selective M1 PAMs like this compound over non-selective muscarinic agonists?
A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like this compound aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]
Q4: Has this compound demonstrated efficacy in improving cognitive function?
A4: Preclinical studies in rodents and non-human primates have shown that this compound can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, this compound improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []
Q5: What are the structural features of this compound crucial for its activity?
A5: While specific structure-activity relationship (SAR) studies for this compound haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []
Q6: What is the translational relevance of preclinical this compound research to humans?
A6: Preclinical studies demonstrated similar effective exposures of this compound for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for this compound's effects from animal models to human subjects. []
Q7: What is the role of biomarkers in this compound research?
A7: While specific biomarkers for this compound efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.
Q8: What analytical techniques have been employed in this compound research?
A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in this compound research, although specific details are not provided in the abstracts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。